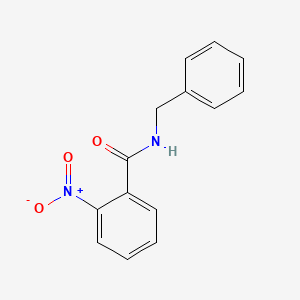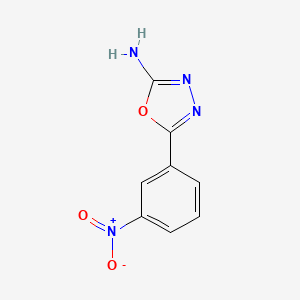
3,5-Dichloro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3,5-Dichloro-2-(trifluoromethyl)pyridine, also known as 2,3,5-DCTF, is a chemical compound with the molecular formula C6H2Cl2F3N . It is a clear colorless to yellow liquid . This compound is used as an intermediate in the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of 2,3,5-DCTF has been reported in various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of 2,3,5-DCTF consists of a pyridine ring with two chlorine atoms and one trifluoromethyl group attached . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
2,3,5-DCTF is used as a chemical intermediate for the synthesis of several crop-protection products . The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2,3,5-DCTF is a clear colorless to yellow liquid with a melting point of 8-9 °C and a boiling point of 80 °C at 20 mm Hg . It has a density of 1.549 g/mL at 25 °C and a refractive index of n 20/D 1.475 . It is soluble in chloroform and methanol .Applications De Recherche Scientifique
Agrochemicals: Crop Protection
3,5-Dichloro-2-(trifluoromethyl)pyridine is widely used in the synthesis of agrochemicals, particularly for crop protection. It serves as a key structural motif in active ingredients that protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contributes to the biological activity of these derivatives .
Pharmaceutical Industry: Drug Synthesis
In the pharmaceutical sector, this compound is utilized in the development of drugs. Several pharmaceutical products containing the trifluoromethylpyridine (TFMP) moiety have been approved for market, and many candidates are undergoing clinical trials. The TFMP derivatives’ biological activities are attributed to the unique properties of the fluorine atom and the pyridine ring .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 3,5-Dichloro-2-(trifluoromethyl)pyridine derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have received market approval, indicating its significance in this field .
Synthesis of Pesticides
This compound is a precursor in the synthesis of various pesticides. Its demand is particularly high due to its role as a chemical intermediate for several crop-protection products .
Development of Herbicides
3,5-Dichloro-2-(trifluoromethyl)pyridine is also an intermediate in the synthesis of herbicides. It is used to create compounds like fluazifop-butyl, which is a TFMP derivative introduced to the agrochemical market .
Functional Materials
The development of functional materials has been advanced by the incorporation of fluorine-containing compounds like 3,5-Dichloro-2-(trifluoromethyl)pyridine. The compound’s unique properties are leveraged to enhance the performance of various materials .
Neurological Research
In medical research, particularly in the study of neurological conditions, TFMP derivatives have been explored. For instance, they are investigated for their potential role in targeting neurotransmitter receptors, which could lead to new treatments for conditions like migraines .
Chemical Synthesis: Intermediate
Lastly, 3,5-Dichloro-2-(trifluoromethyl)pyridine is a valuable intermediate in chemical synthesis. It is used to obtain other TFMP derivatives through processes like direct chlorination and fluorination of precursors, followed by aromatic nuclear chlorination .
Safety and Hazards
Orientations Futures
The demand for 2,3,5-DCTF derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2,3,5-DCTF will be discovered in the future . It plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Mécanisme D'action
Target of Action
3,5-Dichloro-2-(trifluoromethyl)pyridine (2,3,5-DCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . It is primarily used in the synthesis of several crop-protection products . The major use of 2,3,5-DCTF derivatives is in the protection of crops from pests .
Mode of Action
The biological activities of 2,3,5-DCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .
Biochemical Pathways
It is known that the compound plays a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .
Pharmacokinetics
The compound is known for its stability and reactivity, which makes it suitable for use in various chemical reactions .
Result of Action
The presence of a fluorine atom and a pyridine structure in 2,3,5-DCTF result in superior pest control properties when compared to traditional phenyl-containing insecticides . It is used in the synthesis of several crop-protection products, indicating its effectiveness in controlling pests .
Action Environment
The action, efficacy, and stability of 2,3,5-DCTF can be influenced by various environmental factors. It is known that the compound should be stored in a well-ventilated place and kept cool .
Propriétés
IUPAC Name |
3,5-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALYASKYGIWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290383 | |
| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7655-72-3 | |
| Record name | 3,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7655-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68375 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7655-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)

![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)
![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)

